

In-Depth Technical Guide to Clindamycin-13C,d3: Certificate of Analysis and Specifications

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Compound of Interest		
Compound Name:	Clindamycin-13C,d3	
Cat. No.:	B12414808	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope-labeled compound, **Clindamycin-13C,d3**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this internal standard in their analytical and clinical studies. This document outlines typical product specifications, a representative certificate of analysis, detailed experimental protocols for quality assessment, and a visualization of its mechanism of action.

Product Information and Specifications

Clindamycin-13C,d3 is a stable isotope-labeled version of Clindamycin, a lincosamide antibiotic. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Clindamycin in various biological matrices by mass spectrometry.

General Information



Parameter	Specification	
Product Name	Clindamycin-13C,d3	
Chemical Name	(2S,4R)-N-[(1S,2S)-2-chloro-1- [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl- sulfanyl)tetrahydropyran-2-yl]propyl]-4-propyl-1- (methyl-13C,d3)pyrrolidine-2-carboxamide	
Molecular Formula	¹³ CC ₁₇ H ₃₀ D ₃ CIN ₂ O ₅ S	
Molecular Weight	Approximately 429.0 g/mol	
CAS Number	2140264-63-5	
Appearance	White to off-white solid	
Solubility	Soluble in water, methanol, and acetonitrile	
Storage	Store at -20°C in a well-closed container, protected from light	

Quality Specifications

Test	Specification	
Chemical Purity (HPLC)	≥98%	
Isotopic Purity (Mass Spec)	≥99 atom % D	
Isotopic Enrichment (Mass Spec)	≥99 atom % ¹³ C	
Identity (¹H-NMR, MS)	Conforms to structure	
Residual Solvents (GC-HS)	To be reported	
Water Content (Karl Fischer)	To be reported	

Representative Certificate of Analysis

This section presents a hypothetical Certificate of Analysis (CoA) for a specific batch of **Clindamycin-13C,d3**, providing an example of the quality control data that accompanies the product.



Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity by ¹ H-NMR	Conforms to structure	Conforms	NMR Spectroscopy
Identity by Mass Spec	Conforms to structure	Conforms	ESI-MS
Chemical Purity by HPLC	≥98.0%	99.2%	HPLC-UV
Isotopic Purity	≥99 atom % D	99.5%	Mass Spectrometry
Isotopic Enrichment	≥99 atom % ¹³ C	99.3%	Mass Spectrometry
Water Content	Report	0.8%	Karl Fischer Titration
Residual Solvents	Report	Acetone: <100 ppm	GC-Headspace

Experimental Protocols

The following are detailed methodologies for the quality control testing of **Clindamycin-13C,d3**.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Clindamycin-13C,d3** by separating it from any unlabeled Clindamycin and other related impurities.

- Instrumentation:
 - HPLC system with a UV detector
 - Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)
- Reagents:
 - Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Mobile Phase Preparation:

Mobile Phase A: 0.1% Phosphoric acid in water

Mobile Phase B: Acetonitrile

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30°C

UV Detection: 210 nm

o Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	80	20
20	20	80
25	20	80
26	80	20

| 30 | 80 | 20 |

• Sample Preparation:

Accurately weigh approximately 1 mg of Clindamycin-13C,d3 and dissolve it in 1 mL of a
50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.



- Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
- Data Analysis:
 - The purity is calculated based on the area percentage of the main peak in the chromatogram.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

This method confirms the identity and determines the isotopic purity and enrichment of **Clindamycin-13C,d3**.

- Instrumentation:
 - High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Prepare a 10 µg/mL solution of Clindamycin-13C,d3 in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- MS Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Scan Range: m/z 100-600
- Data Analysis:
 - The identity is confirmed by comparing the measured mass of the protonated molecule [M+H]+ with the theoretical exact mass.

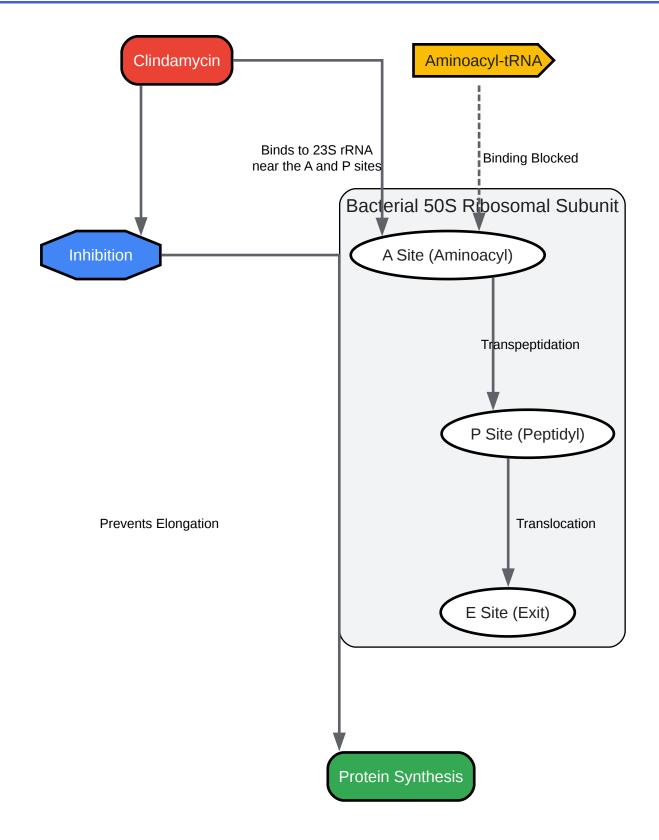


 Isotopic purity and enrichment are determined by analyzing the isotopic distribution of the molecular ion cluster and comparing it to the theoretical distribution.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Clindamycin and a typical experimental workflow for its analysis.





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Caption: Mechanism of action of Clindamycin on the bacterial 50S ribosomal subunit.





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